N-Cilexetil Candesartan Ethyl Ester
Overview
Description
“N-Cilexetil Candesartan Ethyl Ester” is an impurity of Candesartan Cilexetil . Candesartan cilexetil is a prodrug form of the potent angiotensin II receptor antagonist, candesartan . It is administered orally and is rapidly converted to its active metabolite, candesartan, during absorption in the gastrointestinal tract .
Molecular Structure Analysis
The molecular structure of “N-Cilexetil Candesartan Ethyl Ester” is complex. It has a molecular weight of 638.73 . More detailed information about its molecular structure was not found in the search results.
Physical And Chemical Properties Analysis
Candesartan cilexetil is a white to off-white powder with a molecular weight of 610.67. It is practically insoluble in water and sparingly soluble in methanol .
Scientific Research Applications
Stability in Analytical Procedures
N-Cilexetil Candesartan Ethyl Ester (Candesartan cilexetil) is subject to hydrolysis and transesterification during analytical processes like solid phase extraction. This can affect the linearity and reproducibility in chromatographic determinations. A study highlighted the importance of understanding these reactions to ensure the stability of labile drugs containing ester groups (Ferreirós et al., 2007).
Impurity Analysis
Impurities in Candesartan cilexetil, particularly in bulk drug samples, have been identified and characterized using LC/ESI-ITMS and NMR, providing insights into the drug's chemical integrity. The identification and understanding of these impurities are essential for quality control in pharmaceutical formulations (Raman et al., 2011).
Formulation and Drug Delivery
Candesartan cilexetil's solubility, dissolution, and stability have been improved using self-nanoemulsifying drug delivery systems. These systems have been shown to significantly increase the drug's release rate and extent compared to standard formulations, indicating potential benefits in drug delivery efficiency (Ali & Hussein, 2017).
Pharmacokinetic Improvements
Studies have explored various formulations, like solid lipid nanoparticles and nanocrystals, to enhance the oral bioavailability of Candesartan cilexetil. These approaches aim to overcome issues like poor aqueous solubility and enhance the drug's therapeutic efficacy (Dudhipala & Veerabrahma, 2016).
Drug-Drug Interaction and Metabolism
Understanding the interactions of Candesartan cilexetil with other compounds, such as its hydrolysis into active metabolites and its interaction with esterases, is crucial for effective drug development and use in therapy. Research in this area informs the safe and effective use of the drug in various therapeutic contexts (Yoshimura & Yasue, 2000).
Safety And Hazards
properties
IUPAC Name |
ethyl 3-[[4-[2-[1-(1-cyclohexyloxycarbonyloxyethyl)tetrazol-5-yl]phenyl]phenyl]methyl]-2-ethoxybenzimidazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H38N6O6/c1-4-44-33(42)29-16-11-17-30-31(29)40(34(36-30)45-5-2)22-24-18-20-25(21-19-24)27-14-9-10-15-28(27)32-37-38-39-41(32)23(3)46-35(43)47-26-12-7-6-8-13-26/h9-11,14-21,23,26H,4-8,12-13,22H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJAVCSABPBKRNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN=NN5C(C)OC(=O)OC6CCCCC6)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H38N6O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
638.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Cilexetil Candesartan Ethyl Ester |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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